2-amino-4-(2-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyranochromene core with an amino group, a cyclohexenyl group, and a carbonitrile group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of 3-amino-2-cyclohexen-1-one with arylidenemalononitrile in the presence of a catalyst such as lipase (Mucor miehei) in ionic liquids . The reaction is carried out under reflux conditions in a suitable solvent like 1-propanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of multi-component reactions and the use of environmentally benign catalysts can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-amino-4-(2-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile
- 2-(4-amino-1-cyano-5-imino-1,3,5,10b-tetrahydro-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile
Uniqueness
The uniqueness of 2-amino-4-(2-cyclohexen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile lies in its specific structural features, such as the cyclohexenyl group and the pyranochromene core. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-amino-4-cyclohex-2-en-1-yl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c20-10-13-15(11-6-2-1-3-7-11)16-17(24-18(13)21)12-8-4-5-9-14(12)23-19(16)22/h2,4-6,8-9,11,15H,1,3,7,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZOAPHIVYVRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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